5-benzyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxamide
Description
The compound 5-benzyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxamide is a 4-aminothiophene derivative with a structurally complex framework. Its core consists of a 2-aminothiophene-3-carboxamide scaffold substituted at position 4 with a methyl group, position 5 with a benzyl group, and the amino group at position 2 with a [3-(2-thienyl)acryloyl] moiety.
Synthetic routes for such compounds often involve cyclization reactions of thiocarbamoyl precursors with halogenated reagents (e.g., chloroacetone) in the presence of bases like triethylamine . The acryloyl-thienyl sidechain may be introduced via condensation or nucleophilic substitution, similar to chalcone-derived syntheses observed in related molecules .
Properties
IUPAC Name |
5-benzyl-4-methyl-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S2/c1-13-16(12-14-6-3-2-4-7-14)26-20(18(13)19(21)24)22-17(23)10-9-15-8-5-11-25-15/h2-11H,12H2,1H3,(H2,21,24)(H,22,23)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZLPGRQCYWUPO-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C=CC2=CC=CS2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)/C=C/C2=CC=CS2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Benzyl-4-methylthiophene-3-carboxamide
The foundational intermediate, 5-benzyl-4-methyl-2-aminothiophene-3-carboxamide, is synthesized via a modified Gewald reaction. This method involves the condensation of a ketone (e.g., 4-methylcyclohexanone) with cyanoacetamide and elemental sulfur in the presence of a base (e.g., morpholine). The benzyl group is introduced through alkylation using benzyl bromide under phase-transfer conditions.
Representative Procedure :
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Step 1 : Cyclocondensation of 4-methylcyclohexanone (10 mmol), cyanoacetamide (10 mmol), and sulfur (10 mmol) in ethanol (50 mL) with morpholine (1 mL) at 80°C for 12 hours yields 2-amino-4-methylthiophene-3-carboxamide.
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Step 2 : Alkylation with benzyl bromide (12 mmol) in dimethylformamide (DMF) using potassium carbonate (15 mmol) at 60°C for 6 hours affords 5-benzyl-4-methyl-2-aminothiophene-3-carboxamide (yield: 68%).
The introduction of the 3-(2-thienyl)acryloyl group to the 2-amino position is achieved via a Schotten-Baumann acylation. This step requires the preparation of 3-(2-thienyl)acryloyl chloride, followed by its reaction with the thiophenecarboxamide intermediate.
Synthesis of 3-(2-Thienyl)acryloyl Chloride
3-(2-Thienyl)acrylic acid is synthesized through a Knoevenagel condensation between thiophene-2-carbaldehyde and malonic acid in pyridine. The resulting acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
Procedure :
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Step 1 : Thiophene-2-carbaldehyde (10 mmol) and malonic acid (12 mmol) are refluxed in pyridine (20 mL) for 4 hours. The mixture is acidified with HCl (6 M) to precipitate 3-(2-thienyl)acrylic acid (yield: 75%).
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Step 2 : The acid (5 mmol) is stirred with SOCl₂ (10 mL) at 60°C for 2 hours. Excess SOCl₂ is removed under vacuum to yield 3-(2-thienyl)acryloyl chloride as a yellow liquid (yield: 90%).
Coupling Reaction
The acylation is performed under inert conditions to prevent hydrolysis of the acyl chloride. The amine intermediate is dissolved in anhydrous dichloromethane (DCM) and treated with triethylamine (TEA) as a base.
Optimized Conditions :
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Reagents : 5-Benzyl-4-methyl-2-aminothiophene-3-carboxamide (1 eq), 3-(2-thienyl)acryloyl chloride (1.2 eq), TEA (2 eq).
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Procedure : The amine (5 mmol) is dissolved in DCM (30 mL), cooled to 0°C, and treated with TEA (10 mmol). 3-(2-Thienyl)acryloyl chloride (6 mmol) is added dropwise, and the reaction is stirred at room temperature for 4 hours. The product is isolated via column chromatography (SiO₂, ethyl acetate/hexane 1:1) to yield the target compound as a pale-yellow solid (yield: 65%).
Analytical Characterization and Validation
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H, NH), 7.45–7.32 (m, 5H, benzyl), 7.20 (d, J = 3.6 Hz, 1H, thienyl), 6.95 (d, J = 15.2 Hz, 1H, acryloyl), 6.75 (d, J = 3.6 Hz, 1H, thienyl), 6.50 (d, J = 15.2 Hz, 1H, acryloyl), 4.12 (s, 2H, CH₂), 2.45 (s, 3H, CH₃).
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IR (KBr) : 3320 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C).
Purity and Yield Optimization
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Critical Factors :
Alternative Methodologies and Comparative Analysis
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. For instance, the acylation step completes in 15 minutes at 100°C with comparable yields (63%).
Solid-Phase Synthesis
Immobilization of the amine intermediate on Wang resin enables iterative acylation and cleavage, though yields are lower (50%) due to steric hindrance.
Industrial-Scale Considerations
Cost-Effective Reagents
Replacing TEA with cheaper bases like pyridine marginally reduces costs but requires longer reaction times (8 hours).
Waste Management
Neutralization of SOCl₂ with sodium bicarbonate and solvent recovery via distillation align with green chemistry principles.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
5-benzyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
5-benzyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-benzyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion highlight key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights
- 4-Aminothiophene Core vs. Heterocyclic Cores: The target compound’s 4-aminothiophene core (shared with compound 3 in ) differs from triazole or oxadiazole cores in . However, triazoles in demonstrated marked antibacterial activity due to their thiourea and thiadiazole sidechains, suggesting that the target’s acryloyl-thienyl group may need additional functionalization for similar efficacy .
- Substituent Effects: Benzyl vs. However, the chlorophenyl group in compound 3 may introduce toxicity risks absent in the benzyl-substituted target. Acryloyl-Thienyl vs. Phenyl/Aryl Sidechains: The acryloyl-thienyl group in the target compound provides extended conjugation and electron-richness, contrasting with the simpler phenylacryloyl groups in . Thienyl moieties are known to enhance antimicrobial activity in heterocycles (e.g., triazoles in ), though this remains untested for the target.
Synthetic Pathways :
The target compound’s synthesis likely parallels methods in , where cyclization of thiocarbamoyl precursors with halogenated reagents forms the thiophene core. This contrasts with chalcone-based routes in , which assemble acryloyl groups via aldol condensations. The choice of method affects yield and purity; cyclization reactions may offer better regioselectivity for thiophene derivatives.
Contradictions and Knowledge Gaps
- Corrosion inhibition efficacy in correlates with electron-withdrawing groups (e.g., nitro, methoxy), whereas the target’s thienyl group is electron-rich—this may limit its utility in such applications.
Biological Activity
5-benzyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxamide (CAS: 658070-18-9) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiophene ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Research indicates that compounds containing thiophene moieties exhibit anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that derivatives of thiophene have shown promising results in inhibiting the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.0 | Apoptosis induction |
| HT-29 (Colon) | 12.5 | Cell cycle arrest |
| A549 (Lung) | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Studies have shown that it exhibits significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular damage in cancerous or bacterial cells.
- Interference with Signaling Pathways : It may disrupt signaling pathways that regulate cell survival and proliferation.
Case Studies
- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various thiophene derivatives, including the compound . Results indicated a strong correlation between structural modifications and enhanced anticancer activity, suggesting that further optimization could yield even more potent analogs.
- Antimicrobial Efficacy Study : In another research article, the antimicrobial efficacy was evaluated against clinical isolates. The results showed that the compound exhibited a broad spectrum of activity, making it a candidate for further development as an antimicrobial agent.
Q & A
Q. Basic
- NMR Spectroscopy : Essential for mapping the thiophene ring substituents and confirming regiochemistry. For example, the acryloyl amino group’s NH proton appears as a broad singlet (~10–12 ppm) in DMSO-d₆ .
- IR Spectroscopy : Validates functional groups like the acryloyl C=O (1670–1700 cm⁻¹) and carboxamide N–H (3200–3400 cm⁻¹) .
- Mass Spectrometry : HRMS with ESI+ mode confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC : Used for purity assessment (>95%) and separation of diastereomers, if present .
How can reaction conditions be optimized to improve yield in the acylation step?
Q. Advanced
- Solvent Choice : Anhydrous CH₂Cl₂ minimizes side reactions (e.g., hydrolysis) and enhances acylation efficiency .
- Catalysis : Catalytic DMAP or TBTU accelerates coupling reactions, reducing reaction time from 24h to 6h .
- Temperature Control : Reflux conditions (40–50°C) balance reactivity and stability of heat-sensitive intermediates .
- Workup Strategies : Quenching with ice-water precipitates crude products, followed by recrystallization (MeOH or EtOAc/hexane) to remove unreacted reagents .
What methodologies address contradictory data in biological activity studies of thiophene derivatives?
Q. Advanced
- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple concentrations (e.g., 1–100 µM) to differentiate true activity from assay artifacts .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like COX-2 or EGFR, resolving discrepancies between in vitro and cellular assays .
- Comparative SAR : Systematic substitution of the benzyl or thienyl groups (e.g., electron-withdrawing Cl vs. electron-donating OMe) clarifies bioactivity trends .
How do electronic effects of substituents influence the compound’s bioactivity?
Q. Advanced
- Electron-Withdrawing Groups (EWGs) : Substitutions like –NO₂ or –CN on the benzyl ring enhance electrophilicity, improving interactions with nucleophilic enzyme residues (e.g., cysteine proteases) .
- Electron-Donating Groups (EDGs) : –OMe or –NH₂ groups increase solubility but may reduce binding affinity due to steric hindrance .
- Thiophene Modifications : Adding a 2-thienyl group in the acryloyl moiety enhances π-π stacking with hydrophobic enzyme pockets, as seen in anti-inflammatory assays .
What advanced strategies are used to study the compound’s mechanism of action?
Q. Advanced
- Kinetic Studies : Pre-steady-state kinetics (stopped-flow fluorescence) quantify binding rates to targets like kinases .
- Isotopic Labeling : ¹⁴C-labeled analogs track metabolic pathways in vivo (e.g., liver microsomal assays) .
- CRISPR/Cas9 Knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
How can structural analogs be designed to improve pharmacokinetic properties?
Q. Advanced
- Prodrug Strategies : Esterification of the carboxamide group (e.g., ethyl → tert-butyl esters) enhances oral bioavailability .
- PEGylation : Attaching polyethylene glycol chains increases half-life by reducing renal clearance .
- Crystallography : X-ray structures of target-bound analogs guide modifications to optimize binding entropy/enthalpy .
What are unresolved challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Byproduct Mitigation : Continuous flow reactors improve mixing and heat transfer, reducing side products in acylation steps .
- Green Chemistry : Replacing CH₂Cl₂ with cyclopentyl methyl ether (CPME) reduces environmental impact without sacrificing yield .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time, ensuring consistency in multi-kilogram batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
